molecular formula C10H14FNO4S B5455128 3-fluoro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide

3-fluoro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B5455128
M. Wt: 263.29 g/mol
InChI Key: ODSOTNJWQWTFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide is an organic compound with the molecular formula C10H14FNO4S It is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzenesulfonyl chloride and 2-methoxyethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 3-fluoro-4-methoxybenzenesulfonyl chloride is reacted with 2-methoxyethylamine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom and methoxy group on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions, typically in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions result in the formation of biaryl compounds.

Scientific Research Applications

3-fluoro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-methoxybenzenesulfonamide
  • 4-fluoro-3-methoxybenzenesulfonamide
  • N-(2-methoxyethyl)benzenesulfonamide

Uniqueness

3-fluoro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both fluorine and methoxy groups on the benzene ring, along with the sulfonamide moiety, distinguishes it from other similar compounds and enhances its versatility in various applications.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO4S/c1-15-6-5-12-17(13,14)8-3-4-10(16-2)9(11)7-8/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSOTNJWQWTFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.